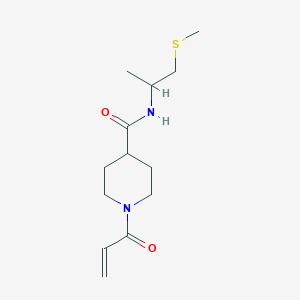

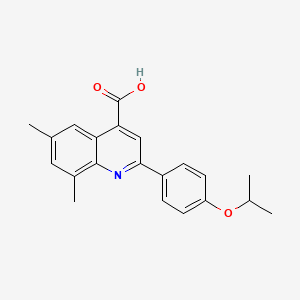

![molecular formula C10H8ClNO2S B2955022 3-[(2-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione CAS No. 56347-37-6](/img/structure/B2955022.png)

3-[(2-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-[(2-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione” is also known as Clomazone . It is an agricultural herbicide and has been the active ingredient of products named “Command” and “Commence”. The molecule consists of a 2-chlorobenzyl group bound to a N-O heterocycle called isoxazolidinone. It is a white solid .

Aplicaciones Científicas De Investigación

Anticancer Potential

3-[(2-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione and its derivatives have shown promising results in anticancer research. Specifically, a compound structurally similar to 3-[(2-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione demonstrated cytotoxic effects on human breast adenocarcinoma cell lines (MCF-7) and exhibited good anti-inflammatory properties. This compound's inhibitory activity against cyclin-dependent kinase 2 (CDK2) suggests potential applications in cancer treatment due to its role in cell cycle regulation (Nadine Uwabagira & B. K. Sarojini, 2019).

Anti-inflammatory Activity

Thiazolidine-2,4-dione derivatives, including those with a chlorophenyl group, have shown significant anti-inflammatory activities. For instance, a derivative was found to be superior to the commercial anti-inflammatory drug indomethacin, indicating potent inhibitory effects on inducible nitric oxide synthase (iNOS) activity and the production of prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced cells. This suggests potential applications in the treatment of inflammatory diseases (Liang Ma et al., 2011).

Corrosion Inhibition

Thiazolidine-2,4-dione derivatives have also been studied for their corrosion inhibition properties. Compounds synthesized for this purpose demonstrated the ability to inhibit mild steel corrosion in hydrochloric acid solutions. These findings indicate the potential application of thiazolidine-2,4-dione derivatives in industrial processes to prevent metal corrosion, contributing to material longevity and cost efficiency (M. Yadav et al., 2015).

Antimicrobial Effects

Several thiazolidine-2,4-dione-based compounds have demonstrated antimicrobial activity against a variety of pathogens. For example, a study synthesized chlorophenylthiosemicarbazone hybrids based on thiazolidine-2,4-dione and tested them against Gram-positive and Gram-negative bacteria. Some compounds showed minimum inhibitory concentrations comparable to or higher than standard antibiotics, suggesting their potential as novel antimicrobial agents (Nazar Trotsko et al., 2018).

Propiedades

IUPAC Name |

3-[(2-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c11-8-4-2-1-3-7(8)5-12-9(13)6-15-10(12)14/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPYHMSTAQITND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B2954940.png)

![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2954947.png)

![1-(4-{4-[6-Fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethanone](/img/structure/B2954953.png)

![5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2954954.png)

![6-Cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2954956.png)

![13-Methyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2954961.png)

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide](/img/structure/B2954962.png)